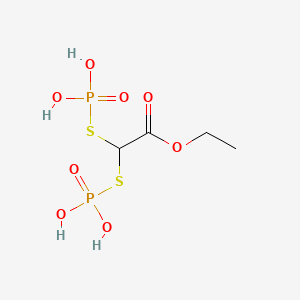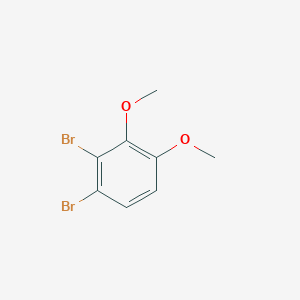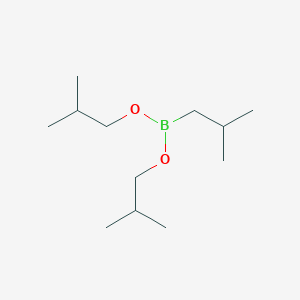![molecular formula C15H35GeNO2Si B14346227 N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide CAS No. 90313-62-5](/img/structure/B14346227.png)
N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide: is a unique organogermanium compound that features both germanium and silicon atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide typically involves the following steps:
Formation of the Butanamide Backbone: The initial step involves the preparation of the butanamide backbone through the reaction of butanoic acid with dimethylamine under dehydrating conditions.
Introduction of the Triethylgermyl Group: The triethylgermyl group is introduced via a Grignard reaction, where triethylgermanium chloride reacts with the butanamide backbone in the presence of magnesium and anhydrous ether.
Attachment of the Trimethylsilyl Group: The final step involves the silylation of the hydroxyl group using trimethylsilyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions with optimized conditions for each step to ensure high yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the germanium and silicon centers.
Reduction: Reduction reactions can target the carbonyl group within the butanamide backbone.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with modified germanium or silicon centers.
Reduction: Reduced forms of the butanamide backbone.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organogermanium and organosilicon compounds.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Its potential biological activity makes it a candidate for studies in medicinal chemistry and pharmacology.
Industrial Catalysis: The compound’s unique structure may offer catalytic properties useful in various industrial processes.
Mecanismo De Acción
The mechanism by which N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The germanium and silicon centers can participate in coordination chemistry, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-3-(triethylgermyl)butanamide: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
N,N-Dimethyl-3-[(trimethylsilyl)oxy]butanamide:
Uniqueness
N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide is unique due to the presence of both germanium and silicon atoms, which impart distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
90313-62-5 |
|---|---|
Fórmula molecular |
C15H35GeNO2Si |
Peso molecular |
362.2 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-triethylgermyl-3-trimethylsilyloxybutanamide |
InChI |
InChI=1S/C15H35GeNO2Si/c1-10-16(11-2,12-3)15(4,19-20(7,8)9)13-14(18)17(5)6/h10-13H2,1-9H3 |
Clave InChI |
UPSSKFUGIHZUGQ-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)C(C)(CC(=O)N(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine)](/img/structure/B14346145.png)
![2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14346147.png)
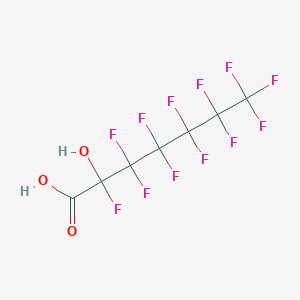
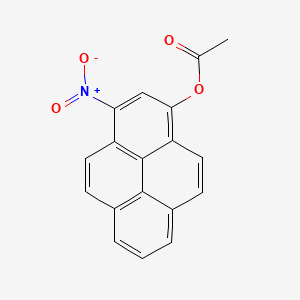
![3-Hydroxy-2-[[2-(hydroxymethyl)phenyl]sulfonylmethyl]benzenesulfonic acid](/img/structure/B14346171.png)

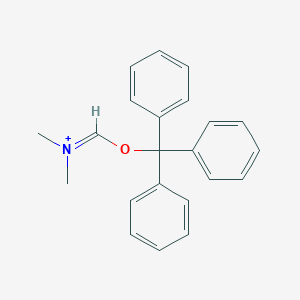

![[(Isothiocyanatomethyl)selanyl]benzene](/img/structure/B14346198.png)
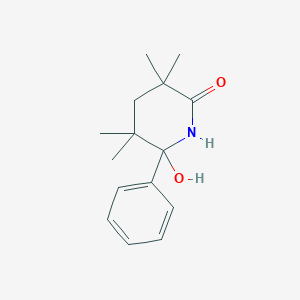
![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)
